molecular formula C10H15N2O+ B1246997 (R)-6-hydroxynicotinium

(R)-6-hydroxynicotinium

Cat. No.: B1246997
M. Wt: 179.24 g/mol
InChI Key: ATRCOGLZUCICIV-SECBINFHSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-6-Hydroxynicotinium is a chiral derivative of nicotinic acid, characterized by a hydroxyl group at the 6-position of the pyridine ring and a quaternary ammonium group. This compound is primarily studied as an impurity or metabolite in pharmaceuticals, particularly in cardiac drugs and beta-blockers . Key properties include:

  • Molecular Formula: C₆H₅NO₃
  • Molecular Weight: 139.11 g/mol
  • CAS Number: 5006-66-6

Its (R)-enantiomer configuration is critical for interactions with biological targets, as chirality often influences pharmacokinetics and receptor binding .

Properties

Molecular Formula

C10H15N2O+

Molecular Weight

179.24 g/mol

IUPAC Name

5-[(2R)-1-methylpyrrolidin-1-ium-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C10H14N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)/p+1/t9-/m1/s1

InChI Key

ATRCOGLZUCICIV-SECBINFHSA-O

Isomeric SMILES

C[NH+]1CCC[C@@H]1C2=CNC(=O)C=C2

Canonical SMILES

C[NH+]1CCCC1C2=CNC(=O)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 2-Hydroxynicotinic Acid Derivatives

A notable analog is 2-Hydroselenonicotinon (), which substitutes the hydroxyl group at the 2-position and replaces oxygen with selenium. Key differences include:

Property (R)-6-Hydroxynicotinium 2-Hydroselenonicotinon
Hydroxyl Position 6-position 2-position
Heteroatom Oxygen Selenium
Molecular Weight 139.11 g/mol ~165–170 g/mol (estimated*)
Biological Activity Cardiac drug impurity Unknown (docking studies suggest altered target binding)

*Selenium’s atomic weight (~79) increases molecular weight compared to oxygen (~16).

Implications :

  • The 6-position hydroxyl in (R)-6-hydroxynicotinium may optimize interactions with cardiac receptors, while the 2-position in 2-hydroselenonicotinon could disrupt binding.
  • Selenium’s larger atomic radius and polarizability might enhance redox activity but reduce solubility compared to oxygen-based analogs .

Functional Group Variants: Nicotinic Acid Derivatives

6-Hydroxynicotinic Acid (neutral form, CAS 5006-66-6) shares the same hydroxyl position but lacks the quaternary ammonium group. Differences include:

Property (R)-6-Hydroxynicotinium 6-Hydroxynicotinic Acid
Ionization State Cationic (quaternary ammonium) Neutral (carboxylic acid)
Solubility Higher in polar solvents Lower due to neutral charge
Application Pharmaceutical impurity Research chemical

Implications :

  • The cationic form of (R)-6-hydroxynicotinium likely enhances bioavailability in physiological environments compared to the neutral acid form.

Heteroatom Substitution: Selenium vs. Oxygen

Replacing oxygen with selenium (as in 2-hydroselenonicotinon) introduces significant electronic and steric changes:

  • Electronic Effects : Selenium’s lower electronegativity may reduce hydrogen-bonding capacity, altering receptor affinity .
  • Steric Effects : The larger selenium atom could hinder access to binding pockets optimized for oxygen-based ligands.

Research Findings and Data Gaps

  • Chirality Effects : The (R)-enantiomer’s role in cardiac drug metabolism remains underexplored in the provided evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-6-hydroxynicotinium
Reactant of Route 2
(R)-6-hydroxynicotinium

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